molecular formula C20H23NO3 B12569617 tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate CAS No. 2095845-25-1

tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate

Cat. No.: B12569617
CAS No.: 2095845-25-1
M. Wt: 325.4 g/mol
InChI Key: OWIZSBUSCSIZSA-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate is a tert-butyl carbamate derivative featuring a 4-phenylphenyl (biphenyl) substituent on the propan-2-yl backbone. Tert-butyl carbamates are widely used as protective groups in organic synthesis, particularly for amines, due to their stability under basic and nucleophilic conditions .

Properties

IUPAC Name

tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIZSBUSCSIZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable biphenyl derivative. One common method involves the use of tert-butyl carbamate and a biphenyl ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyl moiety.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

tert-Butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl moiety may play a role in the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Source
tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate 4-phenylphenyl C₂₀H₂₃NO₃* 325.4* Not provided High lipophilicity due to biphenyl; inferred stability from tert-butyl group N/A
tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate Oxolan-2-yl (tetrahydrofuran) C₁₂H₂₁NO₄ 243.30 2243515-64-0 Polar oxolane ring may improve aqueous solubility
tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate Benzylamino, methoxy Not provided Not provided Not provided Electron-rich substituents; potential for hydrogen bonding
tert-Butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate Methylthio, phenyl Not provided Not provided Not provided Thioether group may confer metabolic susceptibility
Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate 3-fluorophenyl C₁₄H₁₈FNO₃ 247.30 1612176-02-9 Electron-withdrawing fluorine enhances stability and bioavailability
tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate 4-chlorophenyl Not provided Not provided 1461708-76-8 Chlorine substituent increases molecular weight and halogen bonding

*Inferred based on structural similarity.

Detailed Research Findings

Structural and Functional Insights

  • Biphenyl vs. Oxolan-2-yl () : The biphenyl group in the target compound likely increases logP (lipophilicity) compared to the oxolan-2-yl analog, which contains a polar tetrahydrofuran ring. This difference could affect membrane permeability and metabolic stability in pharmaceutical contexts .
  • Fluorophenyl vs. Chlorophenyl () : The 3-fluorophenyl derivative (MW 247.30) has a lower molecular weight than the inferred biphenyl analog (MW 325.4). Fluorine’s electronegativity may enhance metabolic stability, whereas chlorine in the 4-chlorophenyl compound could improve halogen bonding in target interactions .

Biological Activity

Tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate, with the chemical formula C14H19NO3 and CAS number 72155-45-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H19NO3
Molecular Weight249.31 g/mol
CAS Number72155-45-4
Purity≥95%
Storage ConditionsInert atmosphere, -20°C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial for various physiological processes including protein degradation and cell signaling pathways.

Protease Inhibition

Research has indicated that compounds similar to this compound exhibit inhibitory effects on SARS-CoV 3CL protease. This protease is essential for viral replication in coronaviruses, making it a target for antiviral drug development. In vitro assays have shown that modifications in the compound's structure can enhance its inhibitory potency against this enzyme, revealing a structure-activity relationship (SAR) that can guide further development .

Case Study: Antiviral Properties

A study conducted on a series of peptidomimetic compounds, which included derivatives of this compound, demonstrated promising antiviral activity. The compounds were evaluated using fluorometric assays to determine their IC50 values against SARS-CoV 3CL protease. The most potent inhibitors showed IC50 values in the low micromolar range, indicating substantial efficacy .

Antioxidant Activity

In addition to its protease inhibition, tert-butyl derivatives have been studied for their antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Compounds structurally similar to this compound have shown the ability to enhance the activity of antioxidant enzymes and reduce markers of oxidative damage in cellular models .

Research Findings and Implications

The findings from various studies highlight the potential applications of this compound in therapeutic contexts:

  • Antiviral Drug Development : The compound's ability to inhibit viral proteases positions it as a candidate for further development as an antiviral agent against coronaviruses.
  • Antioxidant Therapeutics : Its antioxidant properties suggest potential applications in the prevention or treatment of diseases associated with oxidative stress.

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